molecular formula C20H17N3O5S B13368105 4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide

4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide

Katalognummer: B13368105
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: AWULAZAWBNVAFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a nitro-substituted pyridine ring and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide typically involves multiple steps, including the nitration of pyridine, sulfonation of benzene, and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a nitro group.

Uniqueness

4-methyl-N-(3-nitro-4-pyridinyl)-N-(2-oxo-2-phenylethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H17N3O5S

Molekulargewicht

411.4 g/mol

IUPAC-Name

4-methyl-N-(3-nitropyridin-4-yl)-N-phenacylbenzenesulfonamide

InChI

InChI=1S/C20H17N3O5S/c1-15-7-9-17(10-8-15)29(27,28)22(14-20(24)16-5-3-2-4-6-16)18-11-12-21-13-19(18)23(25)26/h2-13H,14H2,1H3

InChI-Schlüssel

AWULAZAWBNVAFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C3=C(C=NC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.